Tetrabutylammonium borohydride

Description

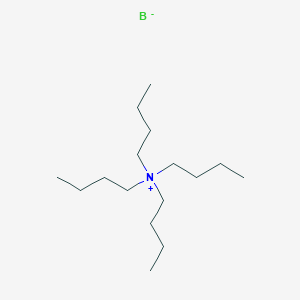

Structure

3D Structure of Parent

Properties

IUPAC Name |

boranuide;tetrabutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BH4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H4/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBOFJFPOCGSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH4-].CCCC[N+](CCCC)(CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33725-74-5 | |

| Record name | Tetrabutylammonium borohydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33725-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033725745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium tetrahydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tetrabutylammonium Borohydride

Foreword

Tetrabutylammonium borohydride ((C₄H₉)₄NBH₄), often abbreviated as TBABH, has emerged as a versatile and valuable reducing agent in modern organic synthesis and materials science. Its unique solubility profile in organic solvents, coupled with its stability and selectivity, offers significant advantages over traditional borohydride reagents. This guide provides a comprehensive exploration of the core physical properties of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its characteristics. The experimental protocols and data presented herein are designed to be self-validating, providing a robust framework for the practical application and further investigation of this important compound.

General Characteristics

This compound is an ionic compound composed of a large, sterically hindered tetrabutylammonium cation ((C₄H₉)₄N⁺) and a borohydride anion (BH₄⁻). This structure is key to its distinct physical properties.

Caption: Ionic structure of this compound.

Table 1: General Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₆H₄₀BN | [1] |

| Molecular Weight | 257.31 g/mol | |

| CAS Number | 33725-74-5 | [1] |

| Appearance | White to off-white crystalline solid or powder | [2] |

Crystalline Structure and Morphology

Under standard conditions, this compound exists as a white to off-white crystalline solid.[2] The morphology can range from a fine powder to larger crystalline chunks. The crystalline nature of the material is a direct consequence of the ordered packing of the tetrabutylammonium cations and borohydride anions in a crystal lattice.

Melting Point and Thermal Stability

The melting point of this compound is a critical parameter for its handling and application in various chemical processes.

Table 2: Melting Point of this compound

| Melting Point Range | References |

| 124-128 °C |

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The compound is thermally stable up to its melting point, with decomposition initiating at higher temperatures.[2] The large organic cation contributes to a higher thermal decomposition temperature compared to simpler alkali metal borohydrides.[2]

Experimental Protocol: Determination of Melting Point by Differential Scanning calorimetry (DSC)

This protocol outlines the procedure for determining the melting point and observing the thermal decomposition of this compound using DSC.

Caption: Workflow for DSC analysis of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any interaction with the atmosphere.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition point (e.g., 300 °C) at a controlled rate, typically 10 °C/min. The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

-

Data Analysis: Record the differential heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event on the resulting DSC thermogram. Subsequent exothermic events indicate thermal decomposition.[2]

Causality Behind Experimental Choices:

-

Inert Atmosphere: this compound can react with atmospheric moisture and oxygen, especially at elevated temperatures. An inert atmosphere prevents these side reactions, ensuring that the observed thermal events are solely due to the physical and chemical changes of the compound itself.

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

Solubility Profile

A key advantage of this compound is its solubility in a range of organic solvents, which is attributed to the lipophilic nature of the large tetrabutylammonium cation.[2] This property allows for its use in non-aqueous reaction media, expanding its utility beyond that of inorganic borohydrides like sodium borohydride.

Table 3: Qualitative Solubility of this compound

| Solvent | Solubility | References |

| Dichloromethane | Soluble | [2] |

| Chloroform | Sparingly Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble (heating may be required) | [3] |

| Methanol | Slightly Soluble | [3] |

| Water | Reacts | [2] |

Experimental Protocol: Gravimetric Determination of Solubility

This protocol describes a gravimetric method to determine the solubility of this compound in an organic solvent at a specific temperature.

Caption: Workflow for determining the solubility of TBABH.

Methodology:

-

Equilibration: Prepare a saturated solution by adding an excess of this compound to a known volume of the desired organic solvent in a sealed container. Stir the mixture vigorously at a constant, recorded temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a precise volume of the clear supernatant using a pre-weighed syringe or volumetric pipette. To ensure no solid particles are transferred, the aliquot can be filtered through a syringe filter.

-

Quantification: Transfer the aliquot to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Calculation: Weigh the vial containing the dried residue. The mass of the dissolved solid is the final weight minus the initial weight of the vial. Calculate the solubility in grams per 100 mL of solvent.

Causality Behind Experimental Choices:

-

Extended Equilibration Time: A 24-hour stirring period is chosen to ensure that the dissolution process reaches equilibrium, providing a true measure of the saturation solubility.

-

Constant Temperature: Solubility is highly dependent on temperature. Maintaining a constant temperature throughout the experiment is crucial for obtaining reproducible and accurate results.

Spectroscopic Properties

Spectroscopic techniques provide valuable information about the molecular structure and purity of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the tetrabutylammonium cation and the borohydride anion.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2960-2870 | C-H stretching vibrations of the butyl groups | [4] |

| ~2300-2200 | B-H stretching vibrations of the borohydride anion | [4] |

| ~1470 | C-H bending vibrations of the butyl groups | [5] |

| ~1100 | B-H bending vibrations of the borohydride anion | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR spectroscopy are powerful tools for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the protons of the four butyl chains of the cation.[6] The protons of the borohydride anion typically appear as a broad quartet due to coupling with the ¹¹B nucleus.

-

¹¹B NMR: The boron-11 NMR spectrum displays a characteristic quintet for the borohydride anion, resulting from the coupling of the boron nucleus with the four equivalent protons.[7]

Handling and Storage

This compound is a water-reactive and hygroscopic compound.[2] Therefore, proper handling and storage procedures are essential to maintain its integrity and ensure laboratory safety.

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[8] It should be kept in a cool, dry place away from sources of moisture and incompatible materials such as acids and strong oxidizing agents.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood or a glovebox.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Protocol for Quenching Residual this compound

After a reaction, it is crucial to safely quench any unreacted this compound.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Slow Addition of a Protic Solvent: While stirring vigorously, slowly add a protic solvent such as isopropanol or ethanol dropwise to the reaction mixture.[9] This will react with the borohydride to produce hydrogen gas. Ensure adequate ventilation and be prepared for gas evolution.

-

Acidification: Once the gas evolution has subsided, slowly add a dilute aqueous acid (e.g., 1 M HCl) to neutralize the mixture.

-

Work-up: Proceed with the standard aqueous work-up procedure for your reaction.

Causality Behind Experimental Choices:

-

Cooling: The reaction of borohydrides with protic solvents is exothermic. Cooling the reaction mixture helps to control the rate of reaction and prevent a dangerous temperature increase.

-

Slow, Dropwise Addition: This ensures that the generation of hydrogen gas is slow and controlled, preventing a rapid pressure build-up in the reaction vessel.

Conclusion

This compound is a powerful and versatile reagent with a unique set of physical properties that make it highly valuable in a range of chemical applications. Its solubility in organic solvents, thermal stability, and well-defined crystalline structure are key characteristics that researchers and drug development professionals can leverage to optimize their synthetic strategies. By understanding and applying the information and protocols outlined in this guide, scientists can safely and effectively utilize this compound to its full potential.

References

- CN104628552A - New quenching system and application thereof - Google P

-

Erowid. Reduction of Nitriles and Amides to Amines with this compound. [Link]

-

ResearchGate. TGA data showing the mass loss between 300 and 600 ∘C for the samples with additive. [Link]

-

ResearchGate. (a) MS-TG-DSC analysis from RT to 400 1C of S3 showing release of (C 2.... [Link]

-

SDSU Chemistry. 11 B NMR Chemical Shifts. [Link]

-

UC Berkeley College of Chemistry. Quenching of Water Reactive Materials. [Link]

-

Université de Genève. FTIR Spectra of borohydrides. [Link]

-

ResearchGate. TGA (red, full line) and DSC (blue, dashed line) profiles for (a) 4LiBH.... [Link]

-

National Center for Biotechnology Information. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases. [Link]

-

Université de Genève. FT-IR spectra of inorganic borohydrides. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. Sodium borohydride. [Link]

-

AZoM.com. How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials. [Link]

-

ResearchGate. TGA of pure-NaBH 4 (p-NaBH 4 ) and ZrCl 4 -containing NaBH 4 (c-NaBH 4 ) with corresponding hydrogen evolution observed by MS (inset)[10]. [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

National Center for Biotechnology Information. This compound. [Link]

-

Organic Syntheses. N-Boc-5-oxaproline. [Link]

-

Wikipedia. Sodium borohydride. [Link]

-

ResearchGate. A DSC plot for [(n-C 4 H 9 ) 4 N][FeBr 3 Cl]: a-first heating and cooling. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

YouTube. How To Read FTIR Spectroscopy? - Chemistry For Everyone. [Link]

-

Reddit. Good solvents for dissolving NaBH4? : r/Chempros. [Link]

-

ResearchGate. (this work): a) DSC-TGA measurements of γ-Mg(BH4)2 at various heating.... [Link]

-

ResearchGate. Differential Scanning Calorimetry Measurements of Magnesium Borohydride Mg(BH4)(2). [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

-

ResearchGate. Room-Temperature Dissolution and Mechanistic Investigation of Cellulose in a Tetra-Butylammonium Acetate/Dimethyl Sulfoxide System. [Link]

-

ResearchGate. On the dissolution of cellulose in tetrabutylammonium acetate/dimethyl sulfoxide: a frustrated solvent. [Link]

-

ResearchGate. Solubility of Cellulose in tetrabutylammonium acetate/dimethylsulfoxide(TBAA/DMSO)Mixed Solvents: Effect of Water Content on Cellulose Dissolution at Different TBAA/DMSO Mixing Ratios. [Link]

Sources

- 1. This compound | C16H40BN | CID 169536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 33725-74-5 [smolecule.com]

- 3. This compound CAS#: 33725-74-5 [m.chemicalbook.com]

- 4. unige.ch [unige.ch]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. This compound(33725-74-5) 1H NMR spectrum [chemicalbook.com]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Tetrabutylammonium Borohydride: Properties, Synthesis, and Applications

Executive Summary: Tetrabutylammonium borohydride, (C₄H₉)₄NBH₄, stands as a pivotal reagent in modern organic synthesis, offering distinct advantages over traditional inorganic borohydrides. Its unique structure, combining a bulky, lipophilic tetrabutylammonium cation with the reactive borohydride anion, imparts excellent solubility in a wide range of organic solvents. This property enables homogenous reaction conditions, enhancing selectivity and control in reductions and other transformations. This guide provides an in-depth exploration of its core chemical identity, synthesis protocols, key applications in selective reductions and materials science, and critical safety procedures, tailored for researchers and drug development professionals.

Core Chemical Identity

This compound (TBABH₄) is an ionic compound that exists as a white to off-white crystalline solid.[1][2] Its utility stems from the synergistic properties of its constituent ions.

Chemical Formula & Structure

The chemical formula of this compound is C₁₆H₄₀BN .[1][2][3] It is composed of a quaternary ammonium cation, tetrabutylammonium ([N(C₄H₉)₄]⁺), and the borohydride anion ([BH₄]⁻).[4] The large, non-polar butyl chains on the cation are responsible for the compound's high solubility in non-polar organic solvents like dichloromethane and chloroform, a critical distinction from salts like sodium borohydride.[2][4]

Caption: Ionic structure of this compound.

Physicochemical Properties

The key quantitative data for TBABH₄ are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Weight | 257.31 g/mol | [1] |

| Appearance | White to off-white or pale yellow powder/crystals | [1][2] |

| Melting Point | 124-128 °C | [1][2] |

| Solubility | Soluble in dichloromethane, chloroform; sparingly soluble in DMSO, methanol | [2][4] |

| CAS Number | 33725-74-5 | [1] |

Synthesis and Purification

The preparation of TBABH₄ is a straightforward salt metathesis reaction, making it accessible for in-laboratory synthesis if required.

Mechanistic Principle: Salt Metathesis

The most common synthesis route involves an exchange reaction between a tetrabutylammonium halide (typically bromide or chloride) and an alkali metal borohydride (typically sodium borohydride).[4][5] The reaction is driven by the precipitation of the inorganic salt byproduct (e.g., NaCl, NaBr) in a suitable organic solvent, leaving the desired TBABH₄ in solution.

Caption: Synthesis of TBABH₄ via salt metathesis.

Experimental Protocol: Synthesis of TBABH₄

This protocol describes a typical synthesis from tetrabutylammonium chloride and sodium borohydride.[5]

-

Preparation : Under an inert nitrogen atmosphere, add sodium borohydride (NaBH₄) and tetrabutylammonium chloride ((C₄H₉)₄NCl) to a dry, airtight grinding jar for ball milling. A typical molar ratio is 1:1.

-

Milling : Mill the mixture for approximately 1 hour at 500 rpm. Intermittent cooling periods (e.g., 15 minutes of milling followed by a 5-minute break) are recommended to prevent excessive heat buildup.

-

Extraction : After milling, transfer the solid mixture to a Schlenk flask. Extract the product with dry dichloromethane (DCM). TBABH₄ is soluble in DCM, while the byproduct sodium chloride is not.

-

Filtration : Filter the mixture under inert atmosphere to remove the insoluble sodium chloride precipitate.

-

Isolation : Remove the solvent from the filtrate under reduced pressure to yield the crude TBABH₄ product.

-

Purification : The product can be further purified by recrystallization from ethyl acetate, followed by drying under vacuum at 50-60°C.[6]

Applications in Synthetic Chemistry

The primary value of TBABH₄ lies in its role as a versatile and selective reducing agent.

The Principle of Selective Reduction

The enhanced performance of TBABH₄ compared to NaBH₄ or LiBH₄ arises from two key factors:

-

Homogeneity : Its solubility in common organic solvents like DCM allows reactions to be run in a single phase, often at lower temperatures, which enhances selectivity between similar functional groups (e.g., aldehydes vs. ketones).[7][8]

-

Steric Hindrance : The bulky tetrabutylammonium cation can influence the approach of the borohydride anion to the substrate, contributing to stereoselectivity and chemoselectivity that may not be achievable with smaller metal cations.

Reduction of Carbonyl Compounds

TBABH₄ is highly effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][9] It is particularly useful when other sensitive functional groups are present in the molecule.

Caption: Experimental workflow for a typical ketone reduction.

Protocol: General Reduction of a Ketone to a Secondary Alcohol

-

Setup : In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the ketone substrate (1.0 eq) in dry dichloromethane.

-

Addition : Cool the solution to 0 °C in an ice bath. Add solid this compound (1.1-1.5 eq) portion-wise over 5-10 minutes.

-

Reaction : Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching : Cool the flask back to 0 °C and slowly add 1M HCl to quench the excess borohydride. Caution : Flammable hydrogen gas is evolved.[3]

-

Workup : Transfer the mixture to a separatory funnel. Wash with water and then with brine.

-

Drying & Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

Advanced and Niche Applications

The utility of TBABH₄ extends beyond simple carbonyl reductions.

-

Hydroboration : It serves as a hydroborating agent for alkenes and alkynes in solvents like chloroform, converting them to alcohols or ketones after an oxidative workup.

-

Selective Reductions : It demonstrates high selectivity, capable of reducing nitriles to amines without affecting ester or halide groups, or reducing esters to alcohols.[4]

-

Nanoparticle Synthesis : TBABH₄ acts as both a reducing agent and a capping agent in the synthesis of metal nanoparticles, allowing for control over particle size and stability.[4][9]

-

Photocatalysis : It has been employed as a reducing agent in the reductive photocleavage of sulfonamides under mild, organocatalyzed conditions.[10]

-

Complex Synthesis : It has been utilized as a key reduction step in the multi-step synthesis of complex molecules like cordycepin derivatives.[11]

Safety and Handling

TBABH₄ is a hazardous chemical that requires strict handling procedures. It is classified as corrosive and water-reactive, releasing flammable gas upon contact with moisture.[3][12]

Hazard Identification

| Hazard Statement | GHS Code | Description | Source(s) |

| Water-Reactive | H261 | In contact with water releases flammable gas | [3][12] |

| Corrosive | H314 | Causes severe skin burns and eye damage | [3][12] |

Safe Handling Protocol

-

Inert Atmosphere : Always handle and store TBABH₄ under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.[12][13]

-

Moisture Control : Use oven-dried glassware and anhydrous solvents. Never allow the compound to come into contact with water or protic solvents during storage or handling, except during a controlled quench.[13][14]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[12][15]

-

Ventilation : Work in a well-ventilated laboratory fume hood.[13]

-

Storage : Store in a cool, dry place away from incompatible materials such as acids and strong oxidizing agents. The container must be kept tightly closed.[2][15]

First Aid Measures

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[12][13]

-

Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical advice.[12]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13]

Conclusion

This compound is a powerful and versatile reagent that overcomes the solvent limitations of simpler borohydrides. Its excellent solubility in organic media provides chemists with a tool for achieving highly selective and efficient reductions under homogenous and mild conditions. For professionals in drug development and fine chemical synthesis, mastering the use of TBABH₄ offers a significant advantage in the construction of complex molecular architectures. Adherence to strict safety and handling protocols is paramount to harnessing its full potential safely and effectively.

References

-

This compound | C16H40BN | CID 169536 - PubChem. [Link]

-

Key Applications of this compound in Modern Chemistry. [Link]

-

This compound - ChemBK. [Link]

-

This compound MSDS | CAS 33725-74-5 MSDS - Loba Chemie. [Link]

-

A simple procedure for hydroboration using this compound Note - NISCAIR. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

This compound - Organic Chemistry Portal. [Link]

-

This compound. Borohydride reductions in dichloromethane | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. [Link]

-

Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives - MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C16H40BN | CID 169536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 33725-74-5 [smolecule.com]

- 5. rsc.org [rsc.org]

- 6. This compound | 33725-74-5 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. lobachemie.com [lobachemie.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Crystal Structure of Tetrabutylammonium Borohydride for Advanced Research

Abstract

Tetrabutylammonium borohydride, [(n-C₄H₉)₄N][BH₄] (TBABH), is a quaternary ammonium borohydride that has garnered significant interest as a highly versatile and selective reducing agent in organic synthesis. Its efficacy is intrinsically linked to its unique molecular and crystal structure. The bulky, lipophilic tetrabutylammonium cation imparts excellent solubility in a wide range of organic solvents, while the borohydride anion serves as the active hydride donor. Understanding the precise three-dimensional arrangement of these ions in the solid state is paramount for predicting and controlling its reactivity, stability, and material properties. This guide provides an in-depth analysis of the crystal structure of this compound, grounded in single-crystal X-ray diffraction data, and explores the synthesis and experimental protocols essential for its characterization.

Molecular Architecture and Physicochemical Properties

This compound is an ionic compound composed of a discrete tetrabutylammonium ([N(C₄H₉)₄]⁺) cation and a borohydride ([BH₄]⁻) anion.[1] The central nitrogen atom of the cation is tetrahedrally coordinated to four n-butyl chains, conferring a significant nonpolar character to the molecule.[1] This sterically hindered cation effectively shields the borohydride anion, modulating its reactivity and enhancing its solubility in nonpolar media compared to inorganic borohydrides like NaBH₄.[1]

The borohydride anion retains its characteristic tetrahedral geometry, with a central boron atom bonded to four hydrogen atoms. This anion is the source of the compound's reducing power, capable of delivering a hydride ion (H⁻) to electrophilic centers.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₄₀BN | [2][3] |

| Molecular Weight | 257.31 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 124-128 °C | [1] |

| Solubility | Soluble in aprotic organic solvents (e.g., CH₂Cl₂, CHCl₃, DMSO); reacts with water | [2] |

The Crystal Structure: A Definitive View

The definitive crystal structure of this compound was determined through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on the spatial arrangement of atoms within the crystal lattice, including unit cell dimensions, bond lengths, and bond angles.[4][5]

Crystallographic Data

A seminal study by Jaroń, Wegner, Cyrański, and Dobrzycki provided the first comprehensive structural characterization of this compound.[6][7][8][9] Their work revealed that the compound crystallizes in a monoclinic system, which is a common packing arrangement for tetrabutylammonium salts.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6][7][9] |

| Space Group | P2/c | [6][7][9][10] |

Note: Detailed unit cell parameters (a, b, c, β), atomic coordinates, and bond lengths are available in the primary literature referenced above. Researchers requiring these specific data points for computational modeling or further analysis are directed to this source.

Structural Analysis and Intermolecular Interactions

The crystal packing of this compound is characterized by a loose arrangement that accommodates the sterically demanding tetrabutylammonium cations. This results in a relatively low crystal density. The structure consists of alternating layers of cations and anions, where the small [BH₄]⁻ anions are situated within the cavities created by the interlocking alkyl chains of the bulky [N(C₄H₉)₄]⁺ cations.

The primary force governing the crystal structure is the electrostatic attraction between the positively charged nitrogen center of the cation and the negatively charged borohydride anion. Weaker van der Waals forces between the butyl chains of adjacent cations also contribute to the overall stability of the crystal lattice. The specific conformation of the butyl chains is optimized to maximize space-filling while minimizing steric repulsion.

Caption: Molecular structure of the this compound ion pair.

Experimental Methodologies

Synthesis Protocol

This compound can be synthesized via a straightforward salt metathesis reaction. The causality behind this choice is the high insolubility of the inorganic salt byproduct (e.g., NaCl) in the organic solvent used, which provides a strong thermodynamic driving force for the reaction and simplifies purification.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add equimolar amounts of tetrabutylammonium chloride and sodium borohydride to a flask containing an anhydrous solvent like dichloromethane.

-

Reaction: Stir the suspension vigorously at ambient temperature for 12-24 hours. The progress of the reaction can be monitored by observing the formation of the sodium chloride precipitate.

-

Isolation: Filter the mixture through a pad of Celite or a fine frit filter to remove the insoluble sodium chloride.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The resulting crude solid is washed with a solvent in which the product is insoluble but impurities are soluble (e.g., cold diethyl ether) to remove any unreacted starting materials.

-

Drying: The purified white crystalline solid is then dried under high vacuum to remove all traces of solvent. The product should be stored in a desiccator under an inert atmosphere due to its moisture sensitivity.

Single-Crystal X-ray Diffraction Protocol

The determination of the crystal structure is a self-validating process that begins with obtaining a high-quality single crystal.[11]

Caption: General workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of this compound, free of defects, is selected under a microscope. It is mounted on a cryoloop with a minimal amount of cryoprotectant oil and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[12] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[13]

-

Data Processing: The collected images are processed to determine the positions and intensities of the diffraction spots. This data is used to determine the unit cell parameters and the space group symmetry.

-

Structure Solution: The phase problem is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their anisotropic displacement parameters, and other structural parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement. The quality of the final structure is assessed using metrics such as the R-factor.

Applications in Drug Development and Synthesis

The well-defined structure and resulting properties of this compound make it a valuable reagent for pharmaceutical and chemical researchers.

-

Selective Reductions: Its solubility in organic solvents allows for reductions of sensitive or complex substrates, such as intermediates in drug synthesis, under mild and homogeneous conditions. It is particularly effective for the reduction of aldehydes, ketones, and esters.

-

Stereocontrolled Synthesis: In the synthesis of chiral molecules, the steric bulk of the tetrabutylammonium cation can influence the stereochemical outcome of a reduction, providing a tool for diastereoselective synthesis.

-

Nanoparticle Synthesis: It can act as both a reducing agent and a capping agent in the synthesis of metal nanoparticles, which have applications in drug delivery and medical imaging.

Conclusion

The crystal structure of this compound, as determined by single-crystal X-ray diffraction, reveals a monoclinic (P2/c) arrangement dominated by the large tetrabutylammonium cation. This structure directly explains the compound's key properties: its solubility in organic media and its utility as a mild, selective reducing agent. The detailed protocols for its synthesis and crystallographic analysis provided herein offer a robust framework for researchers utilizing this important reagent in advanced chemical synthesis and materials science.

References

-

Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). The molecular structure of (I). Displacement ellipsoids are drawn at... Retrieved January 16, 2026, from [Link]

-

Jaroń, T., et al. (2012). ChemInform Abstract: Tetrabutylammonium Cation in a Homoleptic Environment of Borohydride Ligands: [(n-Bu)4N][BH4] and [(n-Bu)4N][Y(BH4)4]. ChemInform, 43(35). doi:10.1002/chin.201235014. Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved January 16, 2026, from [Link]

-

Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Retrieved January 16, 2026, from [Link]

-

Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 13(8), 2082-2089. Available at: [Link]

-

ResearchGate. (n.d.). M[Y(BH4)4] and M2Li[Y(BH4) 6-xClx] (M = Rb, Cs): New borohydride derivatives of yttrium and their hydrogen storage properties. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). The view of the structure of tetrabutylammonium tetrabutylborate... Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

-

Jaroń, T., et al. (2015). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. Molecules, 20(12), 21773–21785. doi:10.3390/molecules201219782. Available at: [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved January 16, 2026, from [Link]

-

University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Retrieved January 16, 2026, from [Link]

-

re3data.org. (n.d.). Cambridge Structural Database. Retrieved January 16, 2026, from [Link]

-

Jaroń, T., et al. (2012). Tetrabutylammonium cation in a homoleptic environment of borohydride ligands: [(n-Bu)4N][BH4] and [(n-Bu)4N][Y(BH4)4]. Journal of Solid State Chemistry, 191, 279-282. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of tetrabutylammonium bromide–1,2-diiodo-3,4,5,6-tetrafluorobenzene–dichloromethane (2/2/1). Retrieved January 16, 2026, from [Link]

-

Ziller, J. W., et al. (2021). X-ray Crystal Structure of Thorium Tetrahydroborate, Th(BH4)4, and Computational Studies of An(BH4)4 (An = Th, U). Inorganic Chemistry, 60(16), 12217–12224. doi:10.1021/acs.inorgchem.1c01391. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) The Structure of Tetrabutylammonium Bromide Hydrate (C4H9)4NBr·21/3H2O. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrabutylammonium (cyano-C)trihydroborate. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

Sources

- 1. Buy this compound | 33725-74-5 [smolecule.com]

- 2. This compound | C16H40BN | CID 169536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. rigaku.com [rigaku.com]

- 5. excillum.com [excillum.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. indianchemicalsociety.com [indianchemicalsociety.com]

- 12. repository.brynmawr.edu [repository.brynmawr.edu]

- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

thermal stability of tetrabutylammonium borohydride

An In-Depth Technical Guide to the Thermal Stability of Tetrabutylammonium Borohydride

Introduction

This compound, [(C₄H₉)₄N][BH₄] (TBABH), is a quaternary ammonium borohydride that serves as a versatile and powerful reducing agent in organic synthesis.[1][2] Its unique structure, featuring a large, non-polar tetrabutylammonium cation, imparts excellent solubility in a wide range of aprotic organic solvents, a characteristic that distinguishes it from simpler alkali metal borohydrides like NaBH₄.[3] This property allows for its use in homogenous reaction media, facilitating selective reductions of functional groups such as esters to alcohols and in photocleavage reactions.[1][3] While its reactivity is well-documented, a thorough understanding of its thermal stability is paramount for its safe handling, storage, and application in processes that may involve elevated temperatures. This guide provides a comprehensive analysis of the thermal behavior of TBABH, grounded in experimental data and field-proven insights for researchers and drug development professionals.

Thermal Profile and Decomposition Onset

The thermal stability of an ionic compound like TBABH is largely influenced by the nature of its cation and anion. The large tetrabutylammonium cation provides a stabilizing effect compared to smaller organic cations or alkali metals.[3] The thermal profile of TBABH is characterized by a distinct melting point followed by decomposition at higher temperatures.

Melting Point

This compound is a white to off-white crystalline solid at room temperature.[1] Literature values report a melting point range of 124-128°C , with some sources indicating a slightly higher range of 125-131°C.[1][3][4] The melting process is an endothermic event, readily observable via Differential Scanning Calorimetry (DSC), which precedes the onset of thermal degradation.

Decomposition Temperature

Detailed thermogravimetric analysis (TGA) and DSC studies indicate that significant thermal decomposition of TBABH begins at temperatures above 160°C .[3][5] The decomposition is a complex process characterized by both endothermic and exothermic events.[3] The initial stages of decomposition are reported to be exothermic.[5] This thermal stability is notably higher than that of many simple borohydrides, a direct consequence of the stabilizing influence of the large organic cation.[3]

Analysis of Thermal Decomposition Pathways

Understanding the decomposition pathway is critical for predicting potential hazards and byproducts. The thermal degradation of TBABH involves the breakdown of both the tetrabutylammonium cation and the borohydride anion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For TBABH, TGA curves show a significant mass loss commencing above 160°C. Studies have reported a total mass drop ranging from approximately 40-50% up to 87.5% upon complete decomposition to 650°C.[3][5] This variation can be attributed to different experimental conditions, such as heating rate and the final temperature of the analysis. The substantial mass loss corresponds to the evolution of volatile decomposition products.

Evolved Gas Analysis (EGA)

Coupling TGA with mass spectrometry (TGA-MS) allows for the identification of gaseous species evolved during decomposition. The breakdown of the tetrabutylammonium cation and the borohydride anion generates a mixture of volatile organic compounds and boron-containing species.[3] Under fire conditions or at high decomposition temperatures, hazardous products can be formed, including:

Analysis of similar tetrabutylammonium salts suggests that tributylamine is a primary organic decomposition product, formed via the breakdown of the cation.[8][9]

Solid Residue Analysis

The solid residues remaining after thermal decomposition have been analyzed by techniques such as powder X-ray diffraction (PXRD). These analyses reveal the formation of various crystalline phases, the composition of which depends on the final decomposition temperature and atmosphere.[3]

Summary of Thermal Properties

The key quantitative data regarding the are summarized below for easy reference.

| Property | Value | Analytical Method | Source(s) |

| Appearance | White to off-white crystalline powder | Visual | [1] |

| Molecular Formula | C₁₆H₄₀BN | - | [3] |

| Molecular Weight | 257.31 g/mol | - | [3] |

| Melting Point | 124 - 131 °C | DSC | [1][3] |

| Decomposition Onset | > 160 °C | TGA/DSC | [3][5] |

| Decomposition Events | Both endothermic and exothermic | DSC | [3] |

| Mass Loss (to 650°C) | ~40 - 87.5% | TGA | [3][5] |

| Gaseous Products | Volatile organics, H₂, boranes, COx, NOx | TGA-MS | [3][6] |

Safe Handling and Storage

The thermal stability data directly informs the necessary precautions for handling and storage. TBABH is a moisture-sensitive and hygroscopic material.[3][7] It reacts violently with water, releasing flammable gases.[7][10]

-

Storage: Store in a cool, dry, and well-ventilated place.[7][11] The container must be kept tightly closed.[7] Storage under an inert gas atmosphere (e.g., argon or nitrogen) is required to prevent contact with moisture and air.[6][7][11]

-

Handling: All handling should be performed in a controlled environment, such as a glovebox or under a chemical fume hood with an inert atmosphere.[6][7] Avoid formation of dust and aerosols.[7] Keep away from sources of ignition, heat, strong oxidizing agents, and acids.[7][10]

-

Personal Protective Equipment (PPE): Use appropriate PPE, including safety glasses with a face shield, impervious gloves, and protective clothing.[7][11]

The following diagram outlines the logical workflow for ensuring safety during handling and storage.

Caption: Safety workflow for this compound.

Experimental Protocol: TGA-DSC Analysis

This section provides a detailed methodology for characterizing the thermal stability of TBABH using simultaneous TGA-DSC. The choice of an inert atmosphere is critical to prevent oxidative side reactions and accurately measure the intrinsic thermal decomposition.

Objective: To determine the melting point, onset of decomposition, and mass loss profile of this compound.

Instrumentation: A simultaneous thermal analyzer (e.g., Netzsch STA 409 PG or similar) equipped with a mass spectrometer for evolved gas analysis.[5]

Methodology:

-

Inert Environment Preparation: Transfer the TGA-DSC instrument's auto-sampler and balance to a glovebox with a dry argon or nitrogen atmosphere (<1 ppm O₂, <1 ppm H₂O). This is the most critical step to ensure sample integrity, as TBABH is highly sensitive to moisture.[3][7]

-

Sample Preparation:

-

Tare an alumina crucible on the glovebox balance.

-

Carefully weigh 3-5 mg of this compound into the crucible. A small sample mass minimizes thermal gradients and ensures uniform heating.

-

Record the exact mass.

-

Place a lid on the crucible (a pierced lid is often used to allow evolved gases to escape in a controlled manner).

-

Place the sample crucible and an identical, empty reference crucible into the instrument's sample holder.

-

-

Instrument Setup & Run Parameters:

-

Seal the sample holder and transfer it from the glovebox to the TGA-DSC instrument, ensuring the inert atmosphere is maintained.

-

Purge the instrument furnace with high-purity argon at a constant flow rate (e.g., 100 mL/min) for at least 30 minutes to remove any residual air.[5]

-

Set the temperature program:

-

Isothermal: Hold at 30°C for 20 minutes to allow for thermal equilibration.

-

Heating Ramp: Heat from 30°C to 650°C at a constant rate of 5°C/min.[5] A slow heating rate provides better resolution of thermal events.

-

Gas Analysis: If using a coupled mass spectrometer, ensure the heated transfer line (e.g., 200°C) is active and the MS is scanning for relevant m/z values (e.g., H₂, H₂O, N₂, O₂, and fragments corresponding to boranes and tributylamine).

-

-

-

Data Analysis:

-

DSC Curve: Identify the sharp endothermic peak corresponding to the melting point.[3] Identify subsequent endothermic or exothermic peaks related to decomposition events.

-

TGA Curve: Determine the onset temperature of mass loss, defined as the temperature at which a significant deviation from the baseline is observed. Calculate the percentage mass loss for each distinct decomposition step.

-

DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.

-

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for TGA-DSC-MS analysis.

References

-

Loba Chemie. (2018). This compound MSDS. Retrieved from [Link]

-

Jaroń, T., et al. (2018). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. National Institutes of Health. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 33725-74-5): A High-Purity Reducing Agent for Organic Synthesis. Retrieved from [Link]

-

PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

-

Journal of Applicable Chemistry. (2013). Thermal Decomposition of Tetrabutylammonium – tetrafluoroborate, hexafluorophosphate and perchlorate. Retrieved from [Link]

-

ResearchGate. (2015). Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 33725-74-5 [chemicalbook.com]

- 3. Buy this compound | 33725-74-5 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. joac.info [joac.info]

- 9. researchgate.net [researchgate.net]

- 10. lobachemie.com [lobachemie.com]

- 11. tcichemicals.com [tcichemicals.com]

spectroscopic data (NMR, IR) of tetrabutylammonium borohydride

An In-Depth Technical Guide to the Spectroscopic Characterization of Tetrabutylammonium Borohydride

Introduction

This compound, (CH₃CH₂CH₂CH₂)₄N⁺BH₄⁻ (TBAB), is a versatile and selective reducing agent utilized extensively in organic synthesis.[1] Its efficacy stems from the combination of the reactive borohydride anion (BH₄⁻) and the large, non-coordinating tetrabutylammonium cation ((n-Bu)₄N⁺). This ionic pairing enhances solubility in a wide range of organic solvents, a significant advantage over its inorganic counterparts like sodium borohydride.[2] TBAB is particularly valued for reductions of carbonyls and imines, and its application extends to the synthesis of nanoparticles and advanced materials.[1][2]

A thorough understanding of its spectroscopic signature is paramount for researchers to verify its purity, monitor reaction progress, and elucidate mechanisms. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of TBAB, grounded in the principles of analytical chemistry and field-proven laboratory practices.

Molecular Structure and Spectroscopic Overview

TBAB is an ionic salt consisting of a central nitrogen atom tetrahedrally bonded to four butyl chains, forming the cation, and a tetrahedral borohydride anion.[1] This structure dictates its characteristic spectroscopic features, which are a composite of the signals from both the cation and the anion.

Caption: Ionic structure of this compound (TBAB).

Critical Handling and Sample Preparation for Spectroscopy

Trustworthiness through Protocol Integrity: The scientific integrity of spectroscopic data for TBAB is critically dependent on rigorous sample handling. The compound is a flammable solid that is highly sensitive to moisture and air, reacting violently with water.[3][4][5] Failure to employ anhydrous and anaerobic techniques will lead to sample degradation and the appearance of spurious signals corresponding to hydrolysis products (borates).

Mandatory Protocol for Sample Handling

-

Inert Atmosphere is Non-Negotiable: All manipulations of solid TBAB must be performed within a glovebox under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent Purity: Solvents used for analysis (e.g., deuterated solvents for NMR, spectroscopic grade solvents for IR) must be anhydrous. Deuterated solvents should be purchased in sealed ampoules or dried over molecular sieves prior to use.

-

Glassware Preparation: All glassware (vials, NMR tubes, spatulas) must be oven-dried at >120 °C for several hours and cooled under a stream of inert gas or in a desiccator before being introduced into the glovebox.

-

Weighing and Transfer: Weigh the required amount of TBAB directly into a tared vial inside the glovebox. Use a clean, dry spatula for transfers.

-

Sample Sealing: For NMR analysis, dissolve the sample in the deuterated solvent within the glovebox, transfer the solution to the NMR tube, and seal the tube with a tight-fitting cap, further secured with Parafilm® for transport to the spectrometer.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the presence of the key functional moieties within the TBAB structure: the borohydride anion and the alkyl chains of the cation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is the preferred method for air-sensitive solids as it requires minimal sample preparation.

-

Instrument Preparation: Place the ATR-IR spectrometer accessory inside a glovebox. If this is not feasible, work quickly in a fume hood with a nitrogen blanket over the sample.

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Take a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of TBAB powder onto the ATR crystal using a clean spatula.

-

Acquire Spectrum: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a dry wipe followed by a wipe lightly dampened with an anhydrous solvent (e.g., isopropanol), ensuring the solvent evaporates completely.

Data Interpretation: Characteristic IR Absorptions

The IR spectrum of TBAB is dominated by absorptions from the C-H bonds of the cation and the B-H bonds of the anion.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Intensity |

| 2800-3000 | C-H Stretch | Butyl chains of (n-Bu)₄N⁺ | Strong |

| 2200-2400 | B-H Stretch | Borohydride anion (BH₄⁻) | Strong, Broad |

| ~1470 | C-H Bend | CH₂ scissoring in butyl chains | Medium |

| ~1380 | C-H Bend | CH₃ symmetric bending | Medium |

| ~1130 | C-N Stretch | Quaternary ammonium center | Medium |

The presence of a strong, broad band in the 2200-2400 cm⁻¹ region is a definitive indicator of the borohydride anion.[6] The strong absorptions just below 3000 cm⁻¹ confirm the aliphatic nature of the cation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for unambiguous identification of both the cation and anion. All spectra should be acquired in a dry, deuterated solvent such as DMSO-d₆ or CDCl₃.[1][7]

Caption: Logical workflow for the complete spectroscopic characterization of TBAB.

¹¹B NMR Spectroscopy

Expert Insights: ¹¹B NMR is the most direct and informative technique for characterizing the borohydride anion. Boron-11 is a quadrupolar nucleus with a high natural abundance (~80%). The BH₄⁻ anion, with its tetrahedral symmetry, gives rise to a sharp, well-resolved signal. Due to coupling with four equivalent protons (I=1/2), the signal is split into a characteristic quintet (n+1=5) with a 1:4:6:4:1 intensity ratio.[8][9]

-

Prepare the sample as described in the critical handling protocol (~10-20 mg in 0.6 mL of dry deuterated solvent).

-

Acquire a standard one-pulse ¹¹B spectrum. Proton decoupling is generally not necessary and would collapse the informative quintet into a singlet.

-

Reference the spectrum externally to BF₃·OEt₂ at 0 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹J(¹¹B-¹H), Hz) | Assignment |

| ~ -40 to -42 | Quintet | ~ 82 | B H₄⁻ |

Note: Chemical shift can be solvent-dependent. The quintet at approximately -41.5 ppm is the key diagnostic signal for the intact BH₄⁻ anion.[10]

¹H NMR Spectroscopy

Expert Insights: The ¹H NMR spectrum provides information on both the cation and anion. The signals for the four distinct methylene/methyl groups of the tetrabutylammonium cation are well-resolved. The protons on the borohydride anion, however, typically appear as a very broad, often indistinct, signal. This broadening is a result of quadrupolar relaxation induced by the ¹¹B nucleus (spin I=3/2), which efficiently decouples the boron and hydrogen nuclei.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.1 - 3.3 | Multiplet | 8H | N⁺-CH ₂- (Cα) |

| ~ 1.5 - 1.7 | Multiplet | 8H | -CH ₂- (Cβ) |

| ~ 1.3 - 1.5 | Multiplet | 8H | -CH ₂- (Cγ) |

| ~ 0.9 - 1.0 | Triplet | 12H | -CH ₃ (Cδ) |

| Highly Variable | Broad Singlet | 4H | BH ₄⁻ |

Note: The exact chemical shifts and multiplicities of the butyl chain protons can form complex overlapping patterns.[1]

¹³C NMR Spectroscopy

Expert Insights: The proton-decoupled ¹³C NMR spectrum confirms the structure of the tetrabutylammonium cation. Four distinct signals are expected, corresponding to the four chemically inequivalent carbon atoms of the butyl chains.[7]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 57-58 | N⁺-C H₂- (Cα) |

| ~ 23-24 | -C H₂- (Cβ) |

| ~ 19-20 | -C H₂- (Cγ) |

| ~ 13-14 | -C H₃ (Cδ) |

Note: The listed chemical shifts are approximate and can vary with the solvent used.[7][11]

Conclusion

The spectroscopic characterization of this compound is straightforward provided that stringent anhydrous and anaerobic handling procedures are followed. The combination of IR, ¹¹B, ¹H, and ¹³C NMR spectroscopy provides a complete and unambiguous structural confirmation. The key diagnostic features are the strong B-H stretching vibration in the IR spectrum (~2200-2400 cm⁻¹) and the characteristic 1:4:6:4:1 quintet at approximately -41 ppm in the ¹¹B NMR spectrum. Together, these techniques form a self-validating system for any researcher employing this important synthetic reagent.

References

-

The Royal Society of Chemistry. (2024). Supplementary Information for Chemical Science. [Link]

-

Loba Chemie. (2018). This compound MSDS. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 169536, this compound. [Link]

-

Lombardo, L., et al. (2021). FT-IR, ¹H, ¹¹B, and ¹³C NMR spectra of this compound (TBAB). ResearchGate. [Link]

-

Lombardo, L., et al. (2021). Evolution of the ¹¹B NMR peaks as a function of time for this compound (TBAB). ResearchGate. [Link]

-

Jaffret, T., et al. (2022). Hydrolysis of the Borohydride Anion BH4−: A 11B NMR Study. National Center for Biotechnology Information. [Link]

-

Ye, L., et al. (2023). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. MDPI. [Link]

-

D'Anna, V., & Hagemann, H. (2014). FT-IR spectra of inorganic borohydrides. Université de Genève. [Link]

-

Institute of Chemistry Ceylon. 11B NMR Spectroscopy. [Link]

-

Raber, D. J., & Guida, W. C. (1976). This compound. Borohydride reductions in dichloromethane. The Journal of Organic Chemistry. [Link]

-

Cole, T. E. 11B NMR Chemical Shifts. San Diego State University. [Link]

Sources

- 1. Buy this compound | 33725-74-5 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. lobachemie.com [lobachemie.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. unige.ch [unige.ch]

- 7. researchgate.net [researchgate.net]

- 8. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. Hydrolysis of the Borohydride Anion BH4−: A 11B NMR Study Showing the Formation of Short-Living Reaction Intermediates including BH3OH− - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrabutylammonium cyanoborohydride(43064-96-6) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

Tetrabutylammonium Borohydride: A Strategic Reagent for Selective Reductions in Organic Synthesis

Introduction: The Advantage of a Quaternary Ammonium Borohydride

In the landscape of reducing agents available to the synthetic chemist, tetrabutylammonium borohydride, [(CH₃CH₂CH₂CH₂)₄N]⁺[BH₄]⁻, presents a unique combination of reactivity, selectivity, and solubility that distinguishes it from its inorganic counterparts like sodium borohydride (NaBH₄).[1][2][3] The presence of the bulky, lipophilic tetrabutylammonium cation confers excellent solubility in a wide array of aprotic organic solvents, including dichloromethane, chloroform, and tetrahydrofuran (THF).[1][2] This property is paramount for reactions requiring non-aqueous conditions, thereby expanding the scope of borohydride reductions.[1]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound (TBABH) in organic synthesis. We will explore its applications, delve into the mechanistic rationale behind its selectivity, and provide detailed protocols for its effective use.

Core Principles of Reactivity and Selectivity

The reducing power of this compound stems from the hydride ion (H⁻) provided by the borohydride anion (BH₄⁻).[1] However, its reactivity and selectivity are modulated by the large, non-coordinating tetrabutylammonium cation. Unlike metal cations (e.g., Na⁺, Li⁺, Ca²⁺) which can coordinate to carbonyl oxygens and enhance their electrophilicity, the tetrabutylammonium cation has a very poor coordinating ability.[4] This subtle but significant difference is the foundation of TBABH's unique chemoselectivity.

Key Advantages Over Traditional Borohydrides:

-

Enhanced Solubility in Organic Solvents: Enables reactions in a broader range of non-protic solvents.[1][2][5]

-

Increased Chemoselectivity: The "naked" borohydride anion, free from strong coordination with a counterion, exhibits different reactivity profiles, often leading to higher selectivity.[4][6]

-

Milder Reaction Conditions: Many reductions can be carried out at room temperature, preserving sensitive functional groups.[2][3]

Applications in Organic Synthesis

Selective Reduction of Aldehydes and Ketones

This compound is a highly effective reagent for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][6][7][8] In dichloromethane, the selectivity toward organic carbonyl compounds is comparable to that of sodium borohydride in aqueous or alcoholic media.[2][3] Acid chlorides are reduced very rapidly, aldehydes and ketones at moderate rates, while esters react much more slowly.[2][3] This differential reactivity allows for the chemoselective reduction of aldehydes in the presence of ketones and esters.[9]

Workflow for Selective Carbonyl Reduction

Caption: Selective reduction of an aldehyde in the presence of a ketone.

Chemoselective Reductions in the Presence of Esters

A significant advantage of this compound is its ability to selectively reduce various functional groups while leaving ester moieties intact, particularly in non-coordinating solvents like THF.[4] This is in stark contrast to other metal borohydrides which can lead to tandem reduction-hydroboration reactions with unsaturated esters.[4]

However, the choice of solvent is critical. In chlorinated solvents like chloroform or dichloromethane, TBABH can exhibit reversed selectivity, where hydroboration of a double bond may occur in preference to the reduction of an ester group.[4] This occurs because TBABH can generate electrophilic borane-like species in these solvents.[4]

Table 1: Solvent-Dependent Selectivity in the Reduction of Unsaturated Esters

| Substrate | Solvent | Predominant Reaction | Product | Reference |

| Methyl 10-undecenoate | THF | No reaction with ester | Starting material recovered | [4] |

| Methyl 10-undecenoate | Chloroform | Hydroboration of alkene | 11-Hydroxyundecanoate | [4] |

| Methyl cinnamate | Chloroform | Reduction of α,β-unsaturation | Methyl 3-phenylpropionate | [4] |

This tunable selectivity based on solvent choice makes TBABH a versatile tool for complex molecule synthesis.

Reduction of Imines and Amides

This compound is also effective for the reduction of imines to secondary amines.[6][7][8] This transformation is a cornerstone of reductive amination protocols. Furthermore, it can reduce amides, a functional group typically resistant to milder borohydrides.[4] For instance, N-ethyl-p-methyl-benzoate can be obtained from the reduction of p-carbomethoxy acetanilide.[4]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an Aldehyde or Ketone

This protocol describes a general method for the reduction of a carbonyl compound using this compound in dichloromethane.

Materials:

-

Aldehyde or ketone (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the aldehyde or ketone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude alcohol.

-

Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Selective Reduction of an Acid Ester to a Hydroxy Ester

This protocol is adapted for the selective reduction of a carboxylic acid in the presence of an ester group.[4]

Materials:

-

Acid ester (e.g., methyl hydrogen phthalate) (1.0 eq)

-

This compound (2.0 eq)

-

Chloroform (CHCl₃), anhydrous

-

Dilute sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound in anhydrous chloroform, add the acid ester.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench the excess hydride with dilute H₂SO₄.

-

Make the reaction mixture alkaline by adding NaOH solution.

-

Oxidize the organoboron intermediate by adding 30% H₂O₂ at room temperature.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the resulting hydroxy ester by column chromatography.

Safety and Handling

This compound is a water-reactive, corrosive, and flammable solid.[10][11][12] It is also moisture-sensitive and hygroscopic.[1][10]

Mandatory Safety Precautions:

-

Handle only in a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]

-

Store under an inert atmosphere in a tightly sealed container in a dry, cool, and well-ventilated place.[10][12]

-

Keep away from water, acids, and strong oxidizing agents.[12][13]

-

In case of fire, use a dry chemical powder, alcohol-resistant foam, or carbon dioxide. Do not use water. [12]

Conclusion

This compound is a valuable and versatile reducing agent in the modern organic synthesis laboratory. Its excellent solubility in organic solvents and unique chemoselectivity, which can be tuned by solvent choice, allow for highly specific transformations that are often challenging with traditional metal borohydrides. For researchers in drug development and fine chemical synthesis, a thorough understanding of its properties and applications can unlock more efficient and elegant synthetic routes to complex molecules.[6][8]

References

- Narasimhan, S., Swarnalakshmi, S., Balakumar, R., & Velmathi, S. (1998). Chemoselectivity of this compound towards Bifunctional Esters. Synlett, 1998(12), 1321–1322.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

-

Loba Chemie. (2018). This compound MSDS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 33725-74-5): A High-Purity Reducing Agent for Organic Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of this compound in Modern Chemistry. Retrieved from [Link]

- Narasimhan, S., et al. (1998). A simple procedure for hydroboration using this compound. Indian Journal of Chemistry - Section B, 37B(12), 1276-1278.

- Raber, D. J., & Guida, W. (1976). This compound. Borohydride reductions in dichloromethane. The Journal of Organic Chemistry, 41(4), 690–696.

- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

-

Organic Chemistry Portal. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigations of Different Chemoselectivities in Primary, Secondary and Tertiary Amide Reactions with Sodium Borohydride. Retrieved from [Link]

Sources

- 1. Buy this compound | 33725-74-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. rushim.ru [rushim.ru]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.com [fishersci.com]

Application Notes and Protocols for the Reduction of Aldehydes and Ketones with Tetrabutylammonium Borohydride

Introduction: A Modern Approach to Carbonyl Reduction

The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a cornerstone transformation in organic synthesis, pivotal to the construction of complex molecules in pharmaceutical and materials science. While classic reducing agents like sodium borohydride (NaBH₄) have long been workhorses in this field, their utility is often hampered by their limited solubility in organic solvents, necessitating the use of protic solvents which can lead to side reactions and complicate work-up procedures.

Tetrabutylammonium borohydride, [(CH₃CH₂CH₂CH₂)₄N]⁺[BH₄]⁻ (TBABH), has emerged as a superior alternative, offering enhanced solubility in a wide array of organic solvents. This unique property, conferred by the lipophilic tetrabutylammonium cation, allows for reductions to be carried out in aprotic media such as dichloromethane, providing a cleaner and often more efficient reaction environment. This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of TBABH in the reduction of aldehydes and ketones, tailored for researchers, scientists, and professionals in drug development.

The Mechanism: A Tale of Hydride Transfer

The reduction of a carbonyl group by this compound proceeds via a nucleophilic addition mechanism, a fundamental concept in organic chemistry. The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻).

The reaction can be conceptualized in two primary stages:

-

Nucleophilic Attack: The electron-rich hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π-bond, generating a tetrahedral alkoxide intermediate.

-

Protonation: The resulting alkoxide is then protonated during the work-up step, typically by the addition of a protic solvent like water or a dilute acid, to yield the final alcohol product.

Caption: General workflow for the reduction of carbonyls with TBABH.

Key Advantages of this compound

The strategic selection of a reducing agent can significantly impact the outcome of a synthetic sequence. TBABH offers several distinct advantages over its inorganic counterparts:

| Feature | This compound (TBABH) | Sodium Borohydride (NaBH₄) |

| Solubility | Highly soluble in aprotic organic solvents (e.g., CH₂Cl₂, CHCl₃) | Sparingly soluble in aprotic organic solvents; requires protic solvents (e.g., MeOH, EtOH) |

| Reaction Medium | Aprotic, non-polar to moderately polar organic solvents | Protic solvents |

| Chemoselectivity | Excellent for selective reduction of aldehydes over ketones | Good, but can be influenced by solvent and temperature |

| Work-up | Generally simpler, non-aqueous work-up possible | Typically requires aqueous work-up to remove inorganic salts |

Experimental Protocols

The following protocols provide a general framework for the reduction of aldehydes and ketones using TBABH. Optimization of reaction conditions, such as temperature and reaction time, may be necessary for specific substrates.

Protocol 1: General Procedure for the Reduction of an Aromatic Aldehyde (e.g., Benzaldehyde)